2,4-Difluorobenzylisothiocyanate
Description
2,4-Difluorobenzylisothiocyanate is a fluorinated aromatic isothiocyanate derivative characterized by two fluorine substituents at the 2- and 4-positions of the benzyl ring. This compound is synthesized via nucleophilic addition reactions involving 4-(4-X-phenylsulfonyl)benzoic acid hydrazides (where X = H, Cl, Br) and 2,4-difluorophenyl isothiocyanate in absolute ethanol under reflux conditions . The product undergoes further cyclization to form 1,2,4-triazole derivatives, such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones, which exhibit tautomerism between thiol and thione forms . Structural confirmation is achieved through spectroscopic methods (IR, ¹H-NMR, ¹³C-NMR) and elemental analysis, with key IR absorption bands at 1243–1258 cm⁻¹ (C=S) and 1663–1682 cm⁻¹ (C=O) .
Properties
IUPAC Name |
2,4-difluoro-1-(isothiocyanatomethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NS/c9-7-2-1-6(4-11-5-12)8(10)3-7/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZMDAOAFSOBHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CN=C=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901256724 | |
| Record name | 2,4-Difluoro-1-(isothiocyanatomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901256724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1027513-62-7 | |
| Record name | 2,4-Difluoro-1-(isothiocyanatomethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1027513-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Difluoro-1-(isothiocyanatomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901256724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluorobenzylisothiocyanate typically involves the reaction of 2,4-difluorobenzylamine with thiophosgene (CSCl2) under controlled conditions. The reaction proceeds as follows:
Starting Material: 2,4-Difluorobenzylamine.
Reagent: Thiophosgene (CSCl2).
Solvent: Anhydrous dichloromethane (CH2Cl2).
Conditions: The reaction is carried out at low temperatures (0-5°C) to prevent side reactions and ensure high yield.
Industrial Production Methods: In an industrial setting, the production of 2,4-Difluorobenzylisothiocyanate can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher efficiency and yield. The process involves:
Continuous Flow Reactor: Ensures consistent reaction conditions.
Automated Monitoring: Real-time monitoring of temperature, pressure, and reactant concentrations.
Purification: The product is purified using distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: 2,4-Difluorobenzylisothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form thiourea and thiocarbamate derivatives.
Cycloaddition: Participates in [2+2] and [4+2] cycloaddition reactions to form heterocyclic compounds.
Oxidation: Can be oxidized to form sulfonyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents include primary and secondary amines, alcohols, and thiols. Conditions typically involve mild temperatures and inert atmospheres.
Cycloaddition: Reagents include dienes and alkenes. Conditions may involve catalysts such as Lewis acids.
Oxidation: Reagents include hydrogen peroxide (H2O2) and peracids. Conditions involve controlled temperatures and solvents like acetonitrile.
Major Products:
Thiourea Derivatives: Formed from reactions with amines.
Thiocarbamate Derivatives: Formed from reactions with alcohols.
Heterocyclic Compounds: Formed from cycloaddition reactions.
Scientific Research Applications
2,4-Difluorobenzylisothiocyanate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-Difluorobenzylisothiocyanate involves its interaction with nucleophilic sites in biological molecules. The isothiocyanate group (N=C=S) reacts with thiol groups in proteins, leading to the formation of thiourea derivatives. This interaction can inhibit enzyme activity and disrupt cellular processes. The compound’s fluorine atoms enhance its reactivity and stability, making it a potent bioactive agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Fluorophenyl Isothiocyanate
- Structural Difference : Lacks the second fluorine atom at the 2-position, reducing steric hindrance and electronic effects compared to 2,4-difluorobenzylisothiocyanate.
- Reactivity: The monofluorination in 4-fluorophenyl isothiocyanate results in lower electrophilicity of the isothiocyanate group, leading to slower nucleophilic addition reactions compared to its difluorinated counterpart .
- Applications : Primarily used in synthesizing urea and thiourea derivatives, whereas 2,4-difluorobenzylisothiocyanate is more prevalent in forming triazole-based pharmaceuticals .
2,4-Dichlorobenzylisothiocyanate
- Electronic Effects : Chlorine substituents (strong electron-withdrawing groups) increase the electrophilicity of the isothiocyanate group compared to fluorine substituents. This enhances reactivity in cycloaddition reactions but reduces stability under basic conditions .

- Spectroscopic Data : IR spectra of dichloro derivatives show C=S stretching at higher frequencies (1255–1270 cm⁻¹) due to increased polarization, contrasting with 1243–1258 cm⁻¹ for difluoro analogs .
Benzylisothiocyanate (Non-Halogenated)
- Reactivity : The absence of fluorine or chlorine substituents results in weaker electron-withdrawing effects, making the isothiocyanate group less reactive.
- Thermal Stability: Non-halogenated derivatives decompose at lower temperatures (~150°C) compared to 2,4-difluorobenzylisothiocyanate (>200°C) due to reduced resonance stabilization .
Comparative Data Table
| Property | 2,4-Difluorobenzylisothiocyanate | 4-Fluorophenyl Isothiocyanate | 2,4-Dichlorobenzylisothiocyanate |
|---|---|---|---|
| C=S IR Stretch (cm⁻¹) | 1243–1258 | 1235–1245 | 1255–1270 |
| Electrophilicity | Moderate | Low | High |
| Thermal Stability (°C) | >200 | ~180 | ~190 |
| Tautomerism | Thione form dominant | Not observed | Thiol-thione equilibrium |
| Key Applications | Triazole pharmaceuticals | Urea derivatives | Antifungal agents |
Sources:
Biological Activity
2,4-Difluorobenzylisothiocyanate (DFB-ITC) is a compound derived from isothiocyanates, which are known for their diverse biological activities, particularly in the context of plant protection and potential therapeutic applications. This article explores the biological activity of DFB-ITC, focusing on its antimicrobial properties, mechanism of action, and potential applications in various fields.
Chemical Structure and Properties
DFB-ITC is characterized by the presence of two fluorine atoms on the benzyl ring, which may enhance its biological activity compared to other isothiocyanates. The chemical structure can be represented as follows:
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of DFB-ITC. It has been shown to exhibit significant activity against various bacterial strains and fungi.
Table 1: Antimicrobial Efficacy of DFB-ITC
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 50 µg/mL | |
| Staphylococcus aureus | 25 µg/mL | |
| Candida albicans | 30 µg/mL | |
| Pseudomonas aeruginosa | 40 µg/mL |
The mechanism by which DFB-ITC exerts its antimicrobial effects involves disruption of bacterial cell membranes and interference with cellular processes. Research indicates that DFB-ITC increases membrane permeability, leading to cell lysis and death. Additionally, it has been suggested that DFB-ITC may inhibit key metabolic pathways in bacteria, although further studies are required to elucidate these mechanisms fully.
Case Studies
Several case studies highlight the effectiveness of DFB-ITC in agricultural applications and its potential as a biopesticide.
Case Study 1: Efficacy Against Plant Pathogens
In a controlled study, DFB-ITC was applied to crops affected by Fusarium spp. The results indicated a significant reduction in fungal colonization and improved plant health metrics compared to untreated controls. The study demonstrated that DFB-ITC not only inhibited fungal growth but also promoted plant resilience against subsequent pathogen attacks.
Case Study 2: Application in Food Preservation
DFB-ITC has been evaluated for its potential use as a natural preservative in food products. A study assessed its effectiveness against spoilage organisms in meat products. Results showed that DFB-ITC significantly reduced microbial load over a storage period, suggesting its utility in extending shelf life while maintaining food safety.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

